N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide
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Overview
Description
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide is an organic compound that features a naphthalene ring, a pyridine ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide typically involves the following steps:
Formation of the naphthalene derivative: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.
Synthesis of the pyridine derivative: The pyridine ring can be functionalized with a thiol group through nucleophilic substitution reactions.
Coupling reaction: The naphthalene and pyridine derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)ethanamide
- N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide
- N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)pentanamide
Uniqueness
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide is unique due to its specific combination of a naphthalene ring, a pyridine ring, and a butanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-pyridin-2-ylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-17(23-18-12-5-6-13-20-18)19(22)21-16-11-7-9-14-8-3-4-10-15(14)16/h3-13,17H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGVGGPPLFQSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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